molecular formula C8H10BrNO2S B2380265 N-benzylbromomethanesulfonamide CAS No. 698350-87-7

N-benzylbromomethanesulfonamide

Cat. No.: B2380265
CAS No.: 698350-87-7
M. Wt: 264.14
InChI Key: WTDLSSFNNNTAFR-UHFFFAOYSA-N
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Description

N-benzylbromomethanesulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a benzyl bromide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzylbromomethanesulfonamide can be synthesized through the bromination of N-benzylmethanesulfonamide. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzylbromomethanesulfonamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Azobisisobutyronitrile (AIBN): A radical initiator used in substitution reactions.

    Carbon Tetrachloride (CCl4): An inert solvent used in various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with nucleophiles can yield a variety of substituted sulfonamides, while oxidation reactions can produce sulfonyl derivatives .

Scientific Research Applications

N-benzylbromomethanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-benzylbromomethanesulfonamide involves its reactivity towards nucleophiles and electrophiles. The bromine atom is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various derivatives. The sulfonamide group can interact with biological targets, potentially inhibiting enzymes or interfering with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzylbromomethanesulfonamide is unique due to its combination of a benzyl bromide moiety and a sulfonamide group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in medicinal chemistry make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-benzyl-1-bromomethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c9-7-13(11,12)10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDLSSFNNNTAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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